Myelotoxicity: Mafosfamide Demonstrates Less Than Half the Bone Marrow Toxicity of Cyclophosphamide at Equimolar Doses
In a direct comparative toxicology study in mice and rats, mafosfamide (ASTA Z 7557) produced less than half the myelotoxicity of cyclophosphamide when administered at equimolar intravenous doses, establishing a wider hematopoietic safety margin that is critical for ex vivo bone marrow purging and high-dose conditioning regimens [1]. Reversible myelosuppression was the predominant toxicity feature for both agents, but the quantitative reduction in bone marrow depression with mafosfamide was robust and reproducible across species [1]. This differential myelotoxicity profile is one of the primary justifications for selecting mafosfamide over cyclophosphamide or 4-hydroperoxycyclophosphamide in autologous bone marrow transplantation protocols.
| Evidence Dimension | Myelotoxicity at equimolar i.v. doses |
|---|---|
| Target Compound Data | Mafosfamide myelotoxicity quantified as less than 50% of cyclophosphamide |
| Comparator Or Baseline | Cyclophosphamide (CP) at equimolar i.v. dose; myelotoxicity set as 100% reference |
| Quantified Difference | Mafosfamide myelotoxicity < 50% of cyclophosphamide myelotoxicity (>2-fold reduction) |
| Conditions | Mice and rats; intravenous administration; equimolar dosing; bone marrow cellularity and peripheral blood leukocyte counts as endpoints |
Why This Matters
Reduced myelotoxicity directly expands the therapeutic window for ex vivo purging protocols and high-dose chemotherapy regimens, allowing more aggressive tumor cell eradication with less hematopoietic stem cell compromise.
- [1] Pohl J, Hilgard P, Jahn W, Zechel HJ. Experimental toxicology of ASTA Z 7557 (INN mafosfamide). Invest New Drugs. 1984;2(2):201-6. doi: 10.1007/BF00232352. PMID: 6469515. View Source
